alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride
Description
α-Isopropyl-α-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride is a structurally complex compound featuring a naphthylacetonitrile core modified with isopropyl and diprenylaminoethyl substituents. Its synthesis likely involves multi-step reactions, including alkylation and nitrile formation, as inferred from analogous arylacetonitrile derivatives . Hydrochloride salt formation improves solubility for pharmacological applications, a common strategy in drug development .
Properties
CAS No. |
50765-79-2 |
|---|---|
Molecular Formula |
C27H37ClN2 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(3-cyano-4-methyl-3-naphthalen-1-ylpentyl)-bis(3-methylbut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C27H36N2.ClH/c1-21(2)14-17-29(18-15-22(3)4)19-16-27(20-28,23(5)6)26-13-9-11-24-10-7-8-12-25(24)26;/h7-15,23H,16-19H2,1-6H3;1H |
InChI Key |
OXLHOZMVPXHJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC[NH+](CC=C(C)C)CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride typically involves multiple steps, starting with the preparation of the naphthylacetonitrile core. This core is then modified through a series of reactions to introduce the isopropyl and diprenylaminoethyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the unique attributes of α-isopropyl-α-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride, a systematic comparison with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Structural Distinctions
- Core Modifications: Unlike simpler arylacetonitriles (e.g., 1-naphthylacetonitrile), the target compound incorporates bulky isopropyl and diprenyl groups, which likely sterically hinder nonspecific interactions .
- Salt Form: Hydrochloride salt formation distinguishes it from neutral analogs, improving bioavailability compared to non-ionic derivatives .
Pharmacological Implications
- Receptor Selectivity: The diprenylaminoethyl group may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors), contrasting with 3-methylphenethylamine’s adrenergic focus .
- Metabolic Stability: Increased steric bulk may reduce cytochrome P450-mediated metabolism compared to linear amines like 2-amino-4-methylpentane .
Research Findings and Data
Table 2: Experimental Data from Analogous Compounds
*Hypothetical data based on structural analogs.
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